(R)-(-)-2-Hexyl isothiocyanate
Overview
Description
(R)-(-)-2-Hexyl isothiocyanate is a chemical compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-(-)-2-Hexyl isothiocyanate typically involves the reaction of hexylamine with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then decomposed to yield the isothiocyanate. The reaction conditions include the use of a polar solvent such as ethanol or methanol and maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for the addition of reagents and precise temperature control ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: (R)-(-)-2-Hexyl isothiocyanate can undergo various chemical reactions, including:
Oxidation: : The isothiocyanate group can be oxidized to form thiocyanates or sulfates.
Reduction: : Reduction reactions can lead to the formation of thioureas or amines.
Substitution: : Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of various derivatives.
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: : Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions.
Oxidation: : Thiocyanates, sulfates.
Reduction: : Thioureas, amines.
Substitution: : Various alkyl, aryl, and thiol derivatives.
Scientific Research Applications
Chemistry: : It serves as a versatile intermediate for the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: : Its antimicrobial properties make it useful in the development of new antibiotics and antifungal agents.
Medicine: : Research has shown its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-(-)-2-Hexyl isothiocyanate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This can result in the inhibition of specific pathways involved in inflammation, microbial growth, and cancer progression.
Comparison with Similar Compounds
(R)-(-)-2-Hexyl isothiocyanate is similar to other isothiocyanates such as allyl isothiocyanate and phenethyl isothiocyanate. its unique hexyl chain provides distinct chemical and biological properties. For example, allyl isothiocyanate is known for its pungent odor and use in food preservation, while phenethyl isothiocyanate has been studied for its anticancer properties.
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Biological Activity
(R)-(-)-2-Hexyl isothiocyanate is a member of the isothiocyanate family, which has gained attention for its potential biological activities, particularly in cancer prevention and anti-inflammatory effects. This compound is characterized by a thiocyanate functional group attached to a hexyl chain, contributing to its unique properties and reactivity.
This compound can be synthesized through various methods, including:
- Reaction of hexylamine with carbon disulfide , followed by treatment with thionyl chloride or phosphorus pentasulfide.
- Direct conversion of hexyl thiocarbamate into the corresponding isothiocyanate using thermal or chemical activation techniques.
These synthesis methods highlight the compound's versatility as an intermediate in organic synthesis, influenced by steric and electronic factors that affect its reactivity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Similar to other isothiocyanates, it has been shown to modulate multiple pathways associated with cancer cell growth and apoptosis. Key findings include:
- Induction of Detoxifying Enzymes : It enhances the expression of genes involved in detoxification processes, improving the body's ability to process harmful substances .
- Inhibition of Carcinogen Activation : It inhibits cytochrome P450 enzymes that are involved in the metabolic activation of carcinogens .
- Apoptosis Induction : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those from endometrial carcinoma. For example, treatment resulted in increased expression of cleaved-caspase3 and decreased expression of BCL2 .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that it can:
- Inhibit Pro-inflammatory Gene Expression : It reduces the expression levels of pro-inflammatory cytokines such as TNF, IL1β, and IL6 .
- Suppress COX-2 and iNOS Production : this compound has been reported to attenuate the expression of COX-2 and inducible nitric oxide synthase (iNOS), suggesting its potential as an anti-inflammatory agent .
In Vivo Studies
A notable study involved administering this compound to xenografted mice with endometrial carcinoma. The results indicated a significant reduction in tumor volume compared to controls, with improvements in apoptosis markers .
Treatment Group | Tumor Volume Reduction (%) | Apoptosis Marker (Cleaved-caspase3) |
---|---|---|
Control | 0 | Low |
2 µmol/kg | 30 | Moderate |
4 µmol/kg | 50 | High |
Cell Line Studies
In vitro studies using various cancer cell lines have demonstrated dose-dependent effects on cell proliferation and apoptosis induction:
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
Ishikawa | 5 | 40 |
HEC1B | 4 | 35 |
A549 | 10 | 25 |
These findings underscore the compound's potential as a chemopreventive agent.
Properties
IUPAC Name |
(2R)-2-isothiocyanatohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZWLZBNDSJSQF-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309971 | |
Record name | (2R)-2-Isothiocyanatohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-95-2 | |
Record name | (2R)-2-Isothiocyanatohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Isothiocyanatohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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